molecular formula C20H24N2O6S B2387593 N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 896312-84-8

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2387593
CAS No.: 896312-84-8
M. Wt: 420.48
InChI Key: QMOZZTBFQPAWTH-UHFFFAOYSA-N
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Description

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pre-clinical drug discovery. As a sulfonamide derivative, it belongs to a class of compounds known for their versatile biological activities and potential as modulators of key protein targets. Structural analogs of this compound, which feature a similar pyrrolidinone core substituted with an ethoxyphenyl group and a sulfonamide moiety, have been investigated for their therapeutic potential in various disease models, including as orexin receptor antagonists for the treatment of sleep disorders, feeding and eating disorders, mood disorders, and other neurological conditions . The specific 2,5-dimethoxybenzenesulfonamide substituent may contribute to unique binding properties and selectivity. Furthermore, sulfonamide derivatives are actively explored in oncology research, with some compounds demonstrating potent inhibitory activity against epigenetic targets like the BRD4 bromodomain, which plays a critical role in the regulation of oncogenes such as c-Myc and is a validated target in cancers like acute myeloid leukemia (AML) . This reagent provides researchers with a valuable chemical tool for probing biological pathways, conducting structure-activity relationship (SAR) studies, and developing novel therapeutic agents. The product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-4-28-16-7-5-15(6-8-16)22-13-14(11-20(22)23)21-29(24,25)19-12-17(26-2)9-10-18(19)27-3/h5-10,12,14,21H,4,11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOZZTBFQPAWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the reaction of a suitable amine with a ketone or aldehyde to form the pyrrolidinone ring.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyrrolidinone intermediate.

    Attachment of the Dimethoxybenzenesulfonamide Moiety: This final step involves the sulfonation of a dimethoxybenzene derivative, followed by the coupling of the resulting sulfonamide with the pyrrolidinone-ethoxyphenyl intermediate.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the original compound.

Scientific Research Applications

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with biological targets and pathways. It may have applications in the development of new drugs for various diseases.

    Biological Research: Researchers investigate the biological activity of this compound, including its effects on cellular processes and its potential as a tool for studying specific biochemical pathways.

    Industrial Applications: The unique chemical properties of this compound make it useful in various industrial processes, such as the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent alterations in cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogues

Compound Core Structure R-Group (Phenyl) Functional Group Molecular Weight (g/mol)* Predicted logP*
Target Compound Pyrrolidinone 4-Ethoxy Sulfonamide ~434.5 ~2.1
Compound 5 () Propanamide 4-Methoxy Benzamide ~420.4 ~1.8
Compound 6 () Propanamide 4-Ethoxy Benzamide ~448.5 ~2.4
Compound 7 () Propanamide 4-Propoxy Benzamide ~476.6 ~3.0
Compound 8 () Propanamide 4-Isopropoxy Benzamide ~476.6 ~2.8

*Values estimated using ChemDraw and PubChem data for analogues.

Key Differences and Implications

Sulfonamide vs. Sulfonamides often exhibit improved metabolic stability compared to amides due to resistance to hydrolytic cleavage .

Pyrrolidinone Core vs. The propanamide chain in analogues () allows greater torsional freedom, which may enhance entropic binding in some cases.

Alkoxy Substituent Effects: 4-Ethoxy (Target) vs. 4-Ethoxy (Target) vs. 4-Propoxy (Compound 7): Propoxy further elevates logP (~3.0), risking solubility limitations in physiological environments.

Research Findings and Discussion

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (~2.1) balances membrane permeability and solubility, positioning it between the less lipophilic methoxy analogue (Compound 5) and the highly lipophilic propoxy derivative (Compound 7).
  • Solubility : The sulfonamide group may mitigate the lipophilicity of the ethoxy substituent, enhancing solubility in polar solvents compared to benzamide analogues.

Biological Activity

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H24N2O5S\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_5\text{S}

Key features:

  • Pyrrolidinone ring: This structure is known for its biological activity.
  • Sulfonamide group: Commonly associated with antibacterial properties.
  • Dimethoxybenzene moiety: Contributes to the compound's lipophilicity and potential receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route includes:

  • Formation of the Pyrrolidinone Ring: Cyclization of a γ-keto ester under acidic or basic conditions.
  • Attachment of the Ethoxyphenyl Group: Achieved through nucleophilic aromatic substitution.
  • Incorporation of the Dimethoxybenzenesulfonamide Group: This can be done via sulfonation reactions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer models.
  • Receptor Modulation: The compound may act as a modulator for receptors such as TRPM8, influencing calcium signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity: Studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways.
  • Antimicrobial Properties: The sulfonamide group suggests potential antibacterial effects, which are currently under investigation.

In Vitro Studies

Recent studies have demonstrated that this compound has significant cytotoxic effects on various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF7 (Breast)20Caspase activation
A549 (Lung)18Cell cycle arrest

These findings suggest that the compound could be a promising candidate for further development in cancer therapy.

In Vivo Studies

In vivo studies have also been conducted to evaluate the pharmacokinetics and therapeutic efficacy:

  • Animal Models: Mice treated with the compound showed reduced tumor growth compared to control groups.
  • Dosage Optimization: Various dosages were tested to find the most effective concentration with minimal side effects.

Q & A

Q. What are the best practices for reconciling discrepancies between computational docking scores and empirical binding data?

  • Methodological Answer :
  • Ensemble Docking : Dock to multiple protein conformations (e.g., from molecular dynamics trajectories) to account for flexibility. Compare with SPR or ITC binding constants .

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